An In-depth Technical Guide to α-Amino Ketones: A Surrogate Analysis in the Absence of Data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3)
An In-depth Technical Guide to α-Amino Ketones: A Surrogate Analysis in the Absence of Data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3)
A Note to the Researcher: Comprehensive, publicly available scientific literature and database entries for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3) are exceptionally scarce. This guide, therefore, addresses the broader, yet structurally pertinent, class of α-amino ketones. The principles, synthetic methodologies, and analytical techniques detailed herein are foundational to the study of this class of compounds and provide a robust framework for approaching the synthesis and characterization of the specific, yet uncharacterized, target molecule.
Introduction to α-Amino Ketones
The α-amino ketone moiety represents a significant structural motif in the landscape of organic and medicinal chemistry.[1] The juxtaposition of a carbonyl group and an adjacent amino function imparts a unique chemical reactivity, rendering these compounds versatile synthons for the creation of a multitude of biologically active molecules and complex heterocyclic systems.[1] Their importance is underscored by their presence in various pharmaceuticals, such as the antidepressant bupropion and the appetite suppressant amfepramone.[2][3] Furthermore, α-amino ketones serve as crucial intermediates in the synthesis of valuable chemical entities like 2-amino alcohols and various nitrogen-containing heterocycles.[4][5]
This guide will delve into the synthesis, properties, and analysis of α-amino ketones, providing both theoretical insights and practical methodologies relevant to researchers in drug discovery and chemical development.
Synthesis of α-Amino Ketones
The synthesis of α-amino ketones can be accomplished through numerous strategies, with the Mannich reaction being a cornerstone methodology.[6] This reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound.[7]
The Mannich Reaction: A Fundamental Approach
The Mannich reaction is a three-component condensation of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine.[6] The product is a β-amino-carbonyl compound, also known as a Mannich base.[7] The reaction typically proceeds through the formation of an iminium ion, which then electrophilically attacks the enol form of the carbonyl compound.[6][7]
A general workflow for a Mannich-type reaction is depicted below:
Caption: General workflow of the Mannich reaction for the synthesis of β-amino ketones.
Protocol: Synthesis of a β-Amino Ketone via a Mannich-Type Reaction
The following protocol is adapted from a procedure for a one-pot, three-component Mannich reaction using a solid acid catalyst.[8] This method highlights the advantages of using heterogeneous catalysts for ease of product isolation and catalyst recycling.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone) or another enolizable ketone
-
Aniline or other primary/secondary amine
-
Ethanol
-
Sulfated MCM-41 (solid acid catalyst)[8]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), the ketone (1 equivalent), and the amine (1 equivalent) in ethanol (5 mL).[8]
-
Add the sulfated MCM-41 catalyst (100 mg).[8]
-
Reflux the mixture. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, filter the reaction mixture to recover the catalyst.[8]
-
Wash the recovered catalyst with ethanol.[8]
-
The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Properties
The characterization of α-amino ketones relies on a combination of physical property measurements and spectroscopic analysis. While specific data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one is unavailable, the properties of a related isomer, 4-(Dimethylamino)-3-methyl-2-butanone, are presented for illustrative purposes.
Table 1: Physicochemical Properties of 4-(Dimethylamino)-3-methyl-2-butanone
| Property | Value | Source |
| CAS Number | 22104-62-7 | [7] |
| Molecular Formula | C₇H₁₅NO | [7] |
| Molecular Weight | 129.20 g/mol | [7] |
| IUPAC Name | 4-(dimethylamino)-3-methylbutan-2-one | [6] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of α-amino ketones.
-
Infrared (IR) Spectroscopy: The IR spectrum of an α-amino ketone will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[9] The C-N stretching vibration can also be observed.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the electronic environment of the protons in the molecule. Key signals would include those for the methyl groups of the dimethylamino moiety and the protons on the carbon atoms adjacent to the carbonyl and amino groups.[10]
-
¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon, which is typically found in the downfield region of the spectrum (around 210 ppm).[9] Signals for the carbons of the amino and alkyl groups will also be present.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Analytical Methodologies
The analysis of α-amino ketones, particularly in complex matrices such as biological fluids or pharmaceutical formulations, often requires chromatographic separation coupled with sensitive detection methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of α-amino ketones. A reverse-phase HPLC method is commonly employed.[7]
Protocol: General HPLC Analysis of a Dimethylamino Ketone Derivative
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
A reverse-phase C18 column.
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.[7]
-
For improved peak shape and resolution, an acid modifier such as phosphoric acid or formic acid (for MS compatibility) can be added.[7]
Procedure:
-
Prepare a standard solution of the analyte in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the sample onto the column.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
For quantitative analysis, construct a calibration curve from a series of standards of known concentrations.
The workflow for a typical HPLC analysis is outlined below:
Caption: A generalized workflow for the HPLC analysis of α-amino ketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable α-amino ketones. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.
Potential Applications and Biological Relevance
α-Amino ketones are recognized as important pharmacophores and are present in a variety of biologically active compounds.[11] Their structural features allow them to interact with biological targets, leading to a range of pharmacological effects. For instance, some β-amino ketones have been investigated for their antimicrobial properties.[12] The versatility of the α-amino ketone scaffold makes it an attractive starting point for the development of new therapeutic agents.[1][13]
Conclusion
While specific data for 4-(Dimethylamino)-3,3-dimethylbutan-2-one (CAS 1354953-81-3) remains elusive, this guide provides a comprehensive overview of the synthesis, properties, and analysis of the broader class of α-amino ketones. The methodologies and principles discussed herein offer a solid foundation for any researcher or drug development professional seeking to work with this important class of compounds. The provided protocols for synthesis and analysis, though general, are based on established methods for structurally related molecules and can be adapted and optimized for the specific target of interest. Further research into the specific synthesis and characterization of 4-(Dimethylamino)-3,3-dimethylbutan-2-one is warranted to elucidate its unique properties and potential applications.
References
[8] Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013, April 30). International Journal of Innovative Technology and Exploring Engineering. [Link]
[7] Mannich reaction. In Wikipedia. [Link]
[14] Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
[15] The Redox-Mannich Reaction. (2014). Organic Letters. [Link]
[13] Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2008). Current Organic Chemistry. [Link]
[2] Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry. [Link]
[5] Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Chemistry of Heterocyclic Compounds. [Link]
[11] Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]
[16] α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]
[9] SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. ResearchGate. [Link]
[3] Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. (2025, October 28). ACS Omega. [Link]
[4] Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. [Link]
[17] Infra-red spectra and structure of substituted unsaturated carbonyl compounds—I: Enamino Ketones with primary amino group. ScienceDirect. [Link]
[18] Tests for Ketones Importance, Different tests with reactions and FAQS. Allen. [Link]
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
[19] Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2014, April 18). Analytical Chemistry. [Link]
[20] Spectral Studies on Cyclic Enamino Ketones. The Journal of Organic Chemistry. [Link]
[10] α-Anilinoketones, Esters and Amides: A Chemical Study. (2012, June 5). Molecules. [Link]
[12] Drug molecules consisting of b-aminoketone fragments. ResearchGate. [Link]
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